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5-Sulfanylhexan-2-one - 156386-62-8

5-Sulfanylhexan-2-one

Catalog Number: EVT-1203453
CAS Number: 156386-62-8
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Sulfanylhexan-2-one, also known as 3-sulfanylhexan-2-one, is a sulfur-containing organic compound that plays a significant role in various biochemical processes and has applications in the food and fragrance industries. This compound is particularly noted for its contribution to the aroma of certain wines, imparting fruity and tropical notes. Its structure features a thiol group, which is crucial for its reactivity and sensory characteristics.

Source

5-Sulfanylhexan-2-one is primarily derived from natural sources such as grapes, where it is formed through the breakdown of non-volatile precursors during fermentation. These precursors include cysteine conjugates, which are converted into volatile thiols like 5-sulfanylhexan-2-one under specific fermentation conditions. The compound can also be synthesized in the laboratory for research and industrial purposes.

Classification

In terms of chemical classification, 5-sulfanylhexan-2-one falls under the category of thiols (mercaptans), which are characterized by the presence of a sulfhydryl group (-SH). It is also classified as a ketone due to the presence of a carbonyl group (C=O) adjacent to the thiol group.

Synthesis Analysis

Methods

The synthesis of 5-sulfanylhexan-2-one can be achieved through several methods, including:

  1. Fermentation: Utilizing yeast strains such as Saccharomyces cerevisiae or Torulaspora delbrueckii to convert precursor compounds into volatile thiols during alcoholic fermentation. This process involves monitoring fermentation kinetics and optimizing conditions for maximum thiol production .
  2. Chemical Synthesis: Laboratory synthesis often involves the reaction of appropriate sulfur-containing compounds with carbonyl precursors. For instance, one method includes the reaction of hexan-2-one with hydrogen sulfide in the presence of a catalyst .

Technical Details

The synthetic pathways typically require careful control of temperature, pH, and reaction time to ensure high yields and purity of the target compound. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to verify the structure and purity of synthesized products .

Molecular Structure Analysis

Structure

The molecular structure of 5-sulfanylhexan-2-one consists of a six-carbon chain with a thiol group at one end and a ketone functional group at the second carbon position. Its structural formula can be represented as follows:

C6H12OS\text{C}_6\text{H}_{12}\text{OS}

Data

  • Molecular Weight: Approximately 132.23 g/mol
  • Boiling Point: Data not explicitly available but expected to be lower than typical ketones due to volatility associated with thiols.
  • Melting Point: Not specified; generally low for similar compounds.
Chemical Reactions Analysis

Reactions

5-Sulfanylhexan-2-one participates in various chemical reactions typical for thiols and ketones:

  1. Oxidation: Thiols can be oxidized to disulfides or sulfonic acids under oxidative conditions.
  2. Nucleophilic Reactions: The thiol group can act as a nucleophile in reactions with electrophiles, leading to the formation of thioethers or other sulfur-containing compounds.
  3. Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form thioacetals .

Technical Details

The reactivity of 5-sulfanylhexan-2-one is heavily influenced by its functional groups, allowing it to participate in diverse organic transformations that are valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism by which 5-sulfanylhexan-2-one exerts its effects primarily relates to its role as an aroma compound in wine production. During fermentation, it is released from non-volatile precursors through enzymatic cleavage facilitated by yeast activities.

Process

  1. Release from Precursors: Non-volatile cysteine conjugates undergo hydrolysis during fermentation.
  2. Formation of Volatile Thiols: The enzymatic activity leads to the release of volatile thiols like 5-sulfanylhexan-2-one, enhancing the aromatic profile of wines.

Data

Studies indicate that optimal fermentation conditions significantly increase the yield of 5-sulfanylhexan-2-one from its precursors, emphasizing its importance in wine flavor development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid.
  • Odor: Characteristic strong odor associated with fruity and tropical notes.

Chemical Properties

  • Solubility: Soluble in alcohols and organic solvents; limited solubility in water.
  • Stability: Sensitive to oxidation; should be stored under inert atmospheres to prevent degradation.

Relevant data on physical constants may vary based on purity and environmental conditions but generally align with typical properties observed in similar sulfur-containing compounds.

Applications

Scientific Uses

5-Sulfanylhexan-2-one has several applications:

  1. Flavoring Agent: Widely used in food and beverage industries for its desirable flavor profile.
  2. Aroma Compound: Important in winemaking, contributing significantly to the sensory characteristics of various wine styles.
  3. Research Tool: Utilized in studies exploring thiol biogenesis and metabolic pathways related to sulfur compounds .

Properties

CAS Number

156386-62-8

Product Name

5-Sulfanylhexan-2-one

IUPAC Name

5-sulfanylhexan-2-one

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3

InChI Key

GFUOWPYWXSTOFZ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)S

Synonyms

2-Hexanone, 5-mercapto- (9CI)

Canonical SMILES

CC(CCC(=O)C)S

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